

Performance comparison of different bacterial strains for indigo production

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A Comparative Guide to Bacterial Strains for Enhanced Indigo Production

The burgeoning field of synthetic biology offers a sustainable alternative to the chemically intensive conventional synthesis of **indigo** dye. Microbial fermentation, utilizing genetically engineered bacteria, presents a promising avenue for eco-friendly **indigo** production. This guide provides a comparative analysis of various bacterial strains that have been metabolically engineered for this purpose, with a focus on their performance, the genetic strategies employed, and the experimental protocols for cultivation and production.

Performance Comparison of Engineered Bacterial Strains

The efficiency of microbial **indigo** production is a critical factor for its industrial viability. Researchers have explored various bacterial hosts and metabolic engineering strategies to enhance **indigo** titers. Below is a summary of the performance of several notable engineered strains.

Bacterial Strain	Genetic Modification Highlights	Substrate	Fermentation Scale & Type	Indigo Titer	Reference
Escherichia coli G5	Expressed three mutated proteins, four promoter exchanges in the genome, and four enzymes (NDOb, BX1, IH, and TnaA) from three plasmids.	Glucose	0.5 L fed-batch	12 g/L	[1]
Escherichia coli MG1655	Genomic integration and plasmid-based expression of Methylophaga aminisulfidivorans flavin-containing monooxygenase (MaFMO) and endogenous tryptophanase (TnaA); deletion of key competitive pathway	Tryptophan	5 L fed-batch	3.9 g/L	[2] [3]

	genes; introduction of membrane engineering genes.				
Pseudomonas putida HI201	Introduction of tryptophanase (tnaA) and Flavin-containing monooxygenase (FMO) genes into P. putida KT2440.	Tryptophan	Fed-batch	1.31 g/L	[4]
Recombinant E. coli	Co-expression of styrene monooxygenase (styAB) and malate dehydrogenase (mdh) genes.	Tryptophan	Shake flask	787.25 mg/L	[5]
Recombinant E. coli	Expression of a fusion enzyme of flavin-containing monooxygenase fused to tryptophanase.	L-Tryptophan	Not specified	1.7 g/L	[6]

Recombinant E. coli	Expression of flavin-containing monooxygenase gene from Methylophaga aminisulfidivorans.	L-Tryptophan	3000 L batch	911 mg/L	[6]
Recombinant E. coli DH5α	Harboring a novel gene encoding flavin-containing monooxygenase (FMO).	Tryptophan	3000 L batch	911 ± 22 mg/L	[6]
Recombinant E. coli	Co-expression of styrene monooxygenase (StyAB), tryptophanase (TnaA), and chaperone (groES-groEL).	Tryptophan	Shake flask	530 mg/L	[7] [8]
Pseudomonas sp. HOB1	Naturally occurring strain harboring a naphthalene dioxygenase.	Indole	Not specified	246 mg/L	[9]
Pseudomonas sp. QM	Newly isolated	Indole	Shake flask	27.20 mg/L	[10] [11]

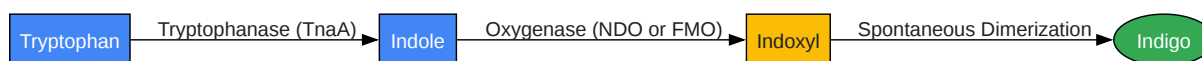
phenol-
degrading
bacterial
strain.

Key Metabolic Pathways and Engineering Strategies

The microbial production of **indigo** primarily revolves around the conversion of tryptophan or indole to indoxyl, which then spontaneously dimerizes to form **indigo**. Two main enzymatic pathways have been extensively exploited for the initial oxidation of indole: those involving naphthalene dioxygenases (NDOs) and flavin-containing monooxygenases (FMOs).

Indigo Biosynthesis Pathway

The general pathway for microbial **indigo** production starts from the amino acid tryptophan. Tryptophanase (TnaA) converts tryptophan to indole. Subsequently, an oxygenase, such as NDO or FMO, hydroxylates indole to form indoxyl. In the presence of oxygen, two molecules of indoxyl spontaneously oxidize and dimerize to form the blue pigment, **indigo**. Some pathways may also produce a pink byproduct, indirubin.



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Fig. 1: General metabolic pathway for **indigo** biosynthesis from tryptophan.

Metabolic engineering efforts have focused on several key areas to enhance **indigo** yield:

- **Overexpression of Key Enzymes:** Increasing the expression of tryptophanase and the chosen oxygenase (NDO or FMO) is a common strategy to drive the metabolic flux towards **indigo**.
- **Pathway Optimization:** This includes the deletion of competing pathway genes to redirect precursors towards tryptophan and indole synthesis.

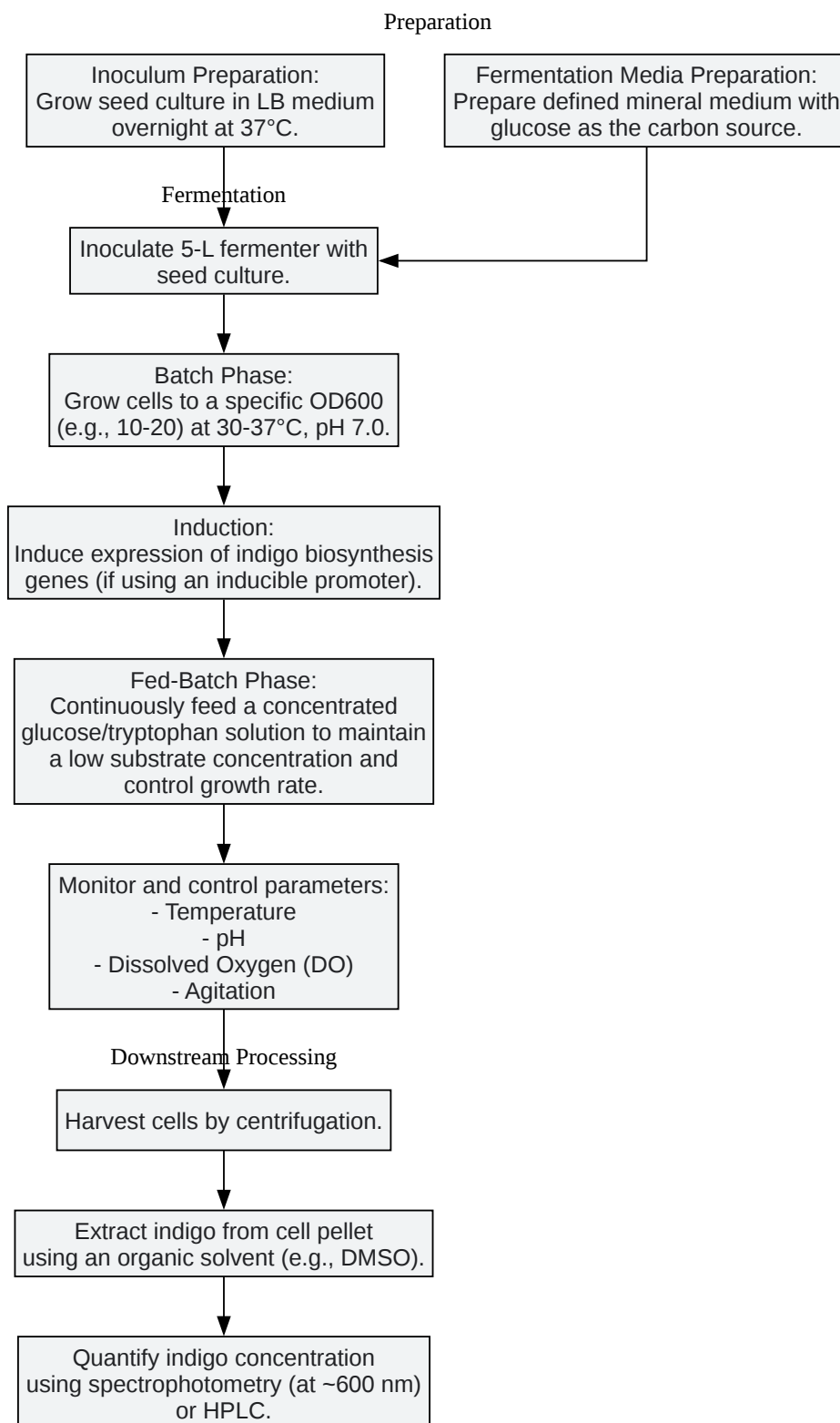
- Cofactor Regeneration: Some enzymatic reactions require cofactors like NADH. Engineering the cell to regenerate these cofactors can improve enzyme efficiency.
- Improving Host Robustness: Strategies like membrane engineering can help alleviate the toxicity of **indigo** precursors and products, leading to more stable and productive strains.[\[2\]](#)
[\[3\]](#)
- Elimination of Byproducts: Metabolic engineering has been applied to eliminate byproducts like indirubin, which can affect the purity of the final product.[\[12\]](#)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing the performance of different strains. Below are representative methodologies for **indigo** production using engineered bacteria.

General Fermentation Protocol for Indigo Production

This protocol outlines a typical fed-batch fermentation process for **indigo** production in a 5-L bioreactor.



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Fig. 2: A typical workflow for fed-batch fermentation and **indigo** quantification.

1. Inoculum Preparation:

- A single colony of the engineered bacterial strain is used to inoculate a starter culture in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics.
- The culture is incubated overnight at 37°C with shaking.

2. Fermentation:

- A 5-L bioreactor containing a defined mineral medium with a starting carbon source (e.g., glucose) is inoculated with the overnight culture.
- The fermentation is typically carried out at a controlled temperature (e.g., 30°C or 37°C) and pH (e.g., 7.0).
- Dissolved oxygen is maintained at a set level (e.g., 20-30% of air saturation) by controlling the agitation speed and aeration rate.
- For fed-batch cultures, a concentrated feed solution containing the primary carbon source and/or the precursor (tryptophan) is added to the fermenter after the initial batch phase.

3. **Indigo** Extraction and Quantification:

- A sample of the fermentation broth is centrifuged to pellet the cells containing the **indigo**.
- The cell pellet is washed and then resuspended in an organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to extract the **indigo**.
- The mixture is vortexed and incubated to ensure complete extraction.
- After centrifugation to remove cell debris, the absorbance of the supernatant is measured at approximately 600-620 nm.
- The concentration of **indigo** is determined by comparing the absorbance to a standard curve of pure **indigo**. High-performance liquid chromatography (HPLC) can also be used for more precise quantification.

Conclusion

The microbial production of **indigo** has seen significant advancements through metabolic engineering. Strains of *E. coli* and *P. putida* have been successfully engineered to produce high titers of **indigo**, with *E. coli* currently demonstrating the highest reported yields in lab-scale fermentations. The choice of enzymatic pathway, host strain, and fermentation strategy all play crucial roles in maximizing production. While challenges in scaling up and process economics remain, the continued development of highly efficient and robust bacterial strains paves the way for a more sustainable and environmentally friendly future for the denim industry. Further research focusing on optimizing fermentation conditions and downstream processing will be critical for the commercial realization of bio-**indigo**.

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